N-(2,2-Diphenylethyl)-N-methylamine
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Overview
Description
N-(2,2-Diphenylethyl)-N-methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a diphenylethyl group attached to a nitrogen atom, which is also bonded to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Diphenylethyl)-N-methylamine typically involves the reaction of 2,2-diphenylethan-1-amine with methylating agents. One common method is the reaction of 2,2-diphenylethan-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 2,2-Diphenylethylamine.
Substitution: N-(2,2-Diphenylethyl)-N-alkylamine.
Scientific Research Applications
N-(2,2-Diphenylethyl)-N-methylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of amine metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical drugs.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2-Diphenylethyl)-N-methylamine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2-Diphenylethan-1-amine: Shares the diphenylethyl group but lacks the methyl group on the nitrogen atom.
N-(2,2-Diphenylethyl)-N-ethylamine: Similar structure with an ethyl group instead of a methyl group.
N-(2,2-Diphenylethyl)-N-isopropylamine: Contains an isopropyl group on the nitrogen atom.
Uniqueness: N-(2,2-Diphenylethyl)-N-methylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the methyl group on the nitrogen atom influences its reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-2,2-diphenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSURELOKDGQNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512828 |
Source
|
Record name | N-Methyl-2,2-diphenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80376-82-5 |
Source
|
Record name | N-Methyl-2,2-diphenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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